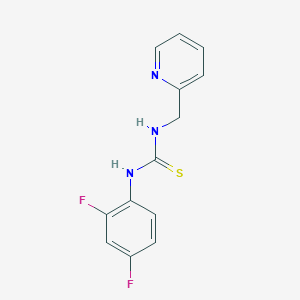
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as DFPMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the activity of various enzymes and proteins, including DNA topoisomerase II, which is essential for cell division. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to have antimicrobial properties and can be used in the development of new antibiotics. In addition, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have anti-inflammatory properties and can be used in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be toxic at high concentrations, which can limit its use in some applications.
Orientations Futures
There are several future directions for the research on N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new cancer therapies and antibiotics. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea for various applications.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with 2-pyridinemethanethiol in the presence of a reducing agent. Another method involves the reaction of 2,4-difluoroaniline with 2-pyridinecarboxaldehyde followed by the addition of thiourea. The synthesized compound can be purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea is in the field of cancer research. Studies have shown that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to have antimicrobial properties and can be used in the development of new antibiotics.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDJAKLGBFITNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

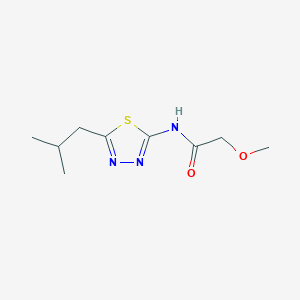
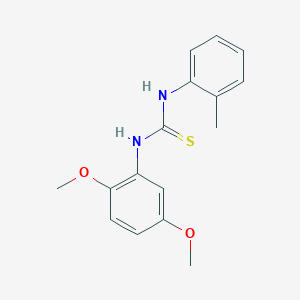
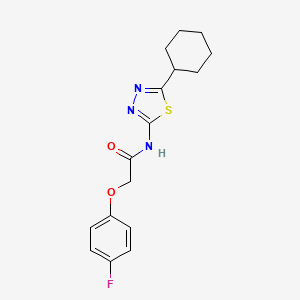
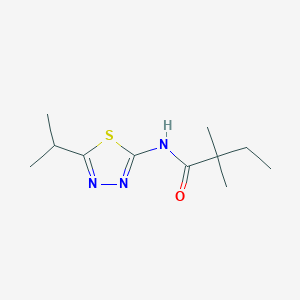
![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)
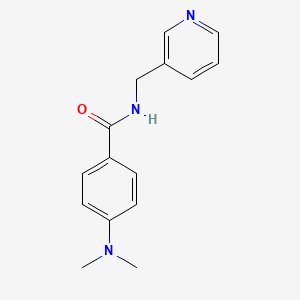
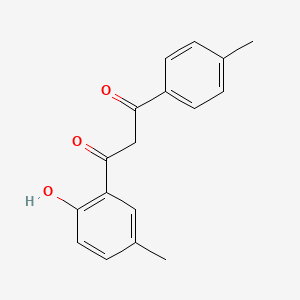
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)